ML 298 hydrochloride is a synthetic compound that has garnered attention in the pharmaceutical and biochemical research communities. It is primarily recognized for its potential applications in drug development, particularly in the context of neurological disorders. The compound is classified as a hydrochloride salt, which enhances its solubility and stability compared to its base form.
ML 298 hydrochloride is synthesized through various chemical processes, often starting from simpler organic compounds. The methods of synthesis can vary significantly based on the desired purity and yield of the final product.
ML 298 hydrochloride falls under the category of organic compounds, specifically amines or phenethylamines, and is utilized in medicinal chemistry due to its biological activity.
The synthesis of ML 298 hydrochloride typically involves several key steps:
For instance, one method involves mixing a substituted phenethylamine with hydrochloric acid in an organic solvent like ethanol. The reaction is carefully controlled to maintain optimal temperatures (generally below 50 °C) to ensure high yields and purity .
ML 298 hydrochloride's molecular structure features a phenethylamine backbone, which includes an aromatic ring and an ethyl side chain. The presence of the hydrochloride group enhances its solubility in water.
The molecular formula can be represented as CxHyN·HCl, where x and y depend on the specific substitutions on the phenethylamine core. Detailed spectroscopic analysis (e.g., NMR, IR) can provide insights into the compound's functional groups and confirm its identity.
ML 298 hydrochloride can participate in various chemical reactions typical for amines, including:
The reactivity of ML 298 hydrochloride is influenced by its functional groups. For example, the amine group can act as a nucleophile in substitution reactions, while the aromatic ring can undergo electrophilic substitution under appropriate conditions .
The mechanism of action for ML 298 hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. It may interact with specific receptors or transporters associated with neurotransmitters such as dopamine or serotonin.
Studies suggest that ML 298 hydrochloride may exhibit effects similar to those of other psychoactive compounds, potentially influencing mood and cognition through its action on neural pathways .
ML 298 hydrochloride has potential applications in several areas:
The development of ML 298 originated from structural optimization of halopemide (a dual PLD1/PLD2 inhibitor and atypical antipsychotic). Through diversity-oriented synthesis (DOS) of ~260 analogs, researchers at Vanderbilt Specialized Chemistry Center identified the 1,3,8-triazaspiro[4.5]decane core as a PLD2-preferring scaffold [2]. A subsequent 4×6 matrix library exploration revealed that introducing a 3-fluorophenyl moiety significantly enhanced PLD2 selectivity. Further optimization yielded ML 298 (CID53393915), which was designated an MLPCN probe in 2013 [2].
Table 1: Evolution of PLD Inhibitors
Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2/PLD1) | Core Structure | |
---|---|---|---|---|---|
Halopemide | 21 | 300 | 0.07-fold (PLD1-preferring) | Benzimidazolone | |
ML298 | 1,500 | 20 | 75-fold | Triazaspirone | |
ML 298 | >20,000 | 355 | >56-fold | 1,3,8-Triazaspiro[4.5]decane | |
ML395 | >30,000 | 360 | >83-fold | Optimized triazaspirone | [1] [2] |
PLD2 hydrolyzes phosphatidylcholine (PC) to generate phosphatidic acid (PA), a lipid second messenger strategically positioned at the intersection of multiple signaling cascades [1] [9]. Key pathophysiological roles include:
In U87-MG glioblastoma cells, PLD2 sustains the mesenchymal phenotype associated with treatment resistance [5]
Neurological Regulation:
Dysregulated PLD2 activity is linked to Alzheimer’s disease through amyloid precursor protein processing [1]
Viral Pathogenesis:
The case for PLD2 inhibition rests on three compelling research rationales:
Isoform-Specific Pathogenicity:PLD1 and PLD2 exhibit divergent cellular functions despite 53% sequence identity. PLD2 constitutively localizes to plasma membranes and directly regulates growth factor receptors (e.g., EGFR), making it a primary driver of invasive phenotypes in solid tumors [1] [3]. Genetic PLD2 knockdown reduces glioblastoma cell migration by >60% [5].
Therapeutic Differentiation from Pan-PLD Inhibition:Dual PLD1/2 inhibitors cause systemic toxicity (e.g., thrombocytopenia), whereas selective PLD2 inhibition preserves essential PLD1 functions in vesicle trafficking and secretion [2] [9]. ML 298’s selectivity enables precise dissection of PLD2-specific pathways in disease models.
Synergistic Potential:In U87-MG glioblastoma cells, 10 μM ML 298 decreased invasive migration by 40-60% without cytotoxicity, suggesting compatibility with combination therapies [4] [8]. PLD2 inhibition sensitizes mesenchymal glioma cells to radiation by suppressing RhoA/NF-κB pathways [5].
Table 2: Cellular Effects of ML 298 Hydrochloride
Cell Line | Assay Type | Key Finding | Concentration | Reference |
---|---|---|---|---|
U87-MG glioblastoma | Boyden chamber | 40-60% reduction in invasive migration | 10 μM | [2] [4] |
HEK293-gfp-PLD2 | Cellular PLD activity | 355 nM IC₅₀ (PLD2 inhibition) | 0.2-20 μM | [2] |
Calu-1 | Cellular PLD activity | No PLD1 inhibition | Up to 20 μM | [2] |
Primary endothelia | Viability assay | No cytotoxicity | ≤10 μM | [8] [9] |
Molecular Mechanism: ML 298 binds an allosteric site in the PLD2 PX domain, disrupting membrane localization and access to phosphatidylcholine substrates [1]. This prevents PA generation and downstream activation of PA-dependent effectors like mTOR, SPHK1, and RhoGEFs [3] [5].
Research Utility: The compound’s physicochemical properties (cLogP = 3.20; TPSA = 64.8 Ų) enable blood-brain barrier penetration (BrainAUC/PlasmaAUC = 0.05), facilitating neuroscience applications [2]. Its stability in PBS (>48 hours) ensures reliability in extended experiments [2].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9